molecular formula C15H22N2O2 B6662076 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid

4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid

Cat. No.: B6662076
M. Wt: 262.35 g/mol
InChI Key: AOXYZUGDJBDCRM-UHFFFAOYSA-N
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Description

4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid is a compound that features a piperidine ring substituted with a pyridine moiety and a butanoic acid chain. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid typically involves the reaction of piperidine derivatives with pyridine compounds under controlled conditions. One common method includes the use of hydrogenation and cyclization reactions . The reaction conditions often require specific catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Properties

IUPAC Name

4-[4-(pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-15(19)4-2-8-17-9-5-13(6-10-17)11-14-3-1-7-16-12-14/h1,3,7,12-13H,2,4-6,8-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXYZUGDJBDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CN=CC=C2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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